molecular formula C17H24ClN3O3 B5080031 1-(5-chloro-2-nitrobenzyl)-N,N-diethyl-3-piperidinecarboxamide

1-(5-chloro-2-nitrobenzyl)-N,N-diethyl-3-piperidinecarboxamide

Cat. No.: B5080031
M. Wt: 353.8 g/mol
InChI Key: QKJCRISMEXUAQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-nitrobenzyl alcohol is a chemical compound with the molecular formula C7H6ClNO3 . It is used in the synthesis of carbamates .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-nitrobenzyl alcohol consists of a benzene ring with a chlorine atom and a nitro group attached, along with a hydroxyl group attached to a methylene group .


Chemical Reactions Analysis

Alcohols like 5-Chloro-2-nitrobenzyl alcohol can undergo a variety of chemical reactions, including reactions involving the oxygen-hydrogen bond . For example, alcohols can react with acids and bases to form salts .


Physical and Chemical Properties Analysis

5-Chloro-2-nitrobenzyl alcohol is a light yellow to brown crystalline powder . It has a melting point of 78-79 °C, a boiling point of 316℃, and a density of 1.476 . It is stored in a sealed, dry environment at room temperature .

Safety and Hazards

5-Chloro-2-nitrobenzyl alcohol is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

1-[(5-chloro-2-nitrophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O3/c1-3-20(4-2)17(22)13-6-5-9-19(11-13)12-14-10-15(18)7-8-16(14)21(23)24/h7-8,10,13H,3-6,9,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJCRISMEXUAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)CC2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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